
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride is a compound that belongs to the class of seven-membered heterocycles known as azepines. These compounds are characterized by their unique ring structure, which includes one nitrogen atom. The presence of the furan ring and the dimethylsilyl group adds to the compound’s complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through a multicomponent heterocyclization reaction.
Introduction of the Furan Ring: The furan ring is introduced through a reaction with a suitable furan derivative, such as 2-furyldimethylchlorosilane.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The azepine ring can be reduced to form hexahydroazepine derivatives.
Substitution: The dimethylsilyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hexahydroazepine derivatives.
Substitution: Various substituted azepine derivatives depending on the reagent used.
科学的研究の応用
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique ring structure and reactivity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
Azepines: Compounds with a similar seven-membered ring structure.
Furan Derivatives: Compounds containing a furan ring.
Silyl-Substituted Compounds: Compounds with a silyl group attached to the ring structure.
Uniqueness
1-(2-(2-Furyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride is unique due to the combination of its azepine ring, furan ring, and dimethylsilyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
78598-99-9 |
|---|---|
分子式 |
C14H26ClNOSi |
分子量 |
287.90 g/mol |
IUPAC名 |
2-(azepan-1-ium-1-yl)ethyl-(furan-2-yl)-dimethylsilane;chloride |
InChI |
InChI=1S/C14H25NOSi.ClH/c1-17(2,14-8-7-12-16-14)13-11-15-9-5-3-4-6-10-15;/h7-8,12H,3-6,9-11,13H2,1-2H3;1H |
InChIキー |
KKTHTEJSPVZAOU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CC[NH+]1CCCCCC1)C2=CC=CO2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


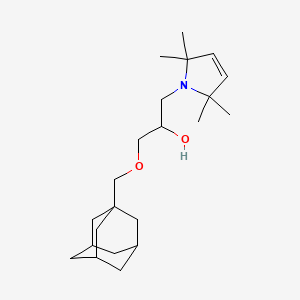
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)
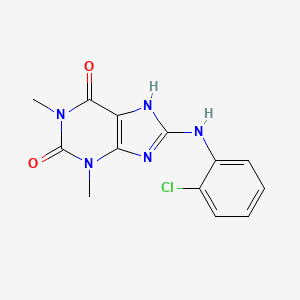


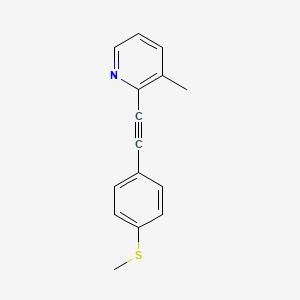
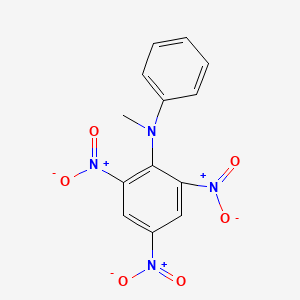
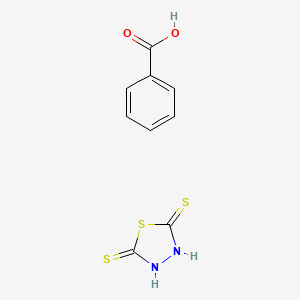
![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)
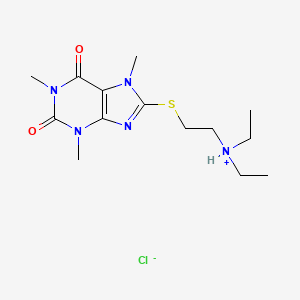
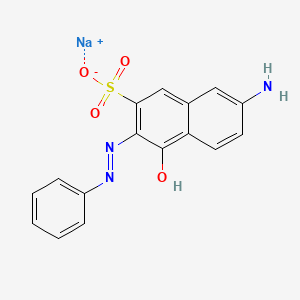
![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
